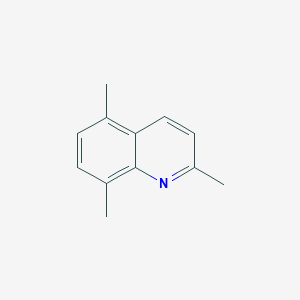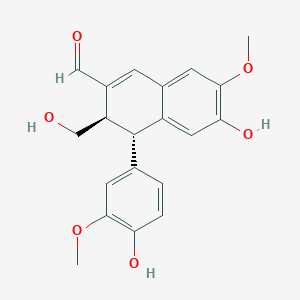
4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline involves multiple steps, including cyclization, nitrification, and chlorination processes. These steps start with more simple molecules and gradually build up to the target compound, ensuring high yields and suitability for large-scale studies. The synthesis process is characterized by its simplicity and mild reaction conditions, making it favorable for laboratory and industrial applications (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline has been studied using techniques such as NMR and X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its chemical bonds, providing insights into its reactivity and properties. The presence of a chloro group, a trifluoroacetyl group, and a methoxy group contributes to the compound's unique chemical behavior (V. Iaroshenko et al., 2011).
Chemical Reactions and Properties
4-Chloro-2-trifluoroacetyl-6-methoxyaniline participates in various chemical reactions, contributing to the synthesis of heteroannulated coumarins and other complex molecules. Its reactivity with electron-rich aminoheterocycles, dimethyl 1,3-acetonedicarboxylate, hydrazines, alkyl thioglycolates, and methyl sarcosinate demonstrates its versatility as a precursor for diverse chemical syntheses. The introduction of different functional groups through these reactions allows for the creation of molecules with tailored chemical properties (V. Iaroshenko et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research highlights the utilization of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline derivatives as key intermediates in the synthesis of complex molecules. For instance, Iaroshenko et al. (2011) discuss the use of 4-chloro-3-(trifluoroacetyl)-coumarins, a closely related compound, for regioselective synthesis of 3,4-fused coumarins, showcasing its importance in constructing heteroannulated structures with potential biological activities (Iaroshenko et al., 2011). Another study by Zhao et al. (2017) emphasizes the synthetic flexibility of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, prepared from 4-methoxyaniline, highlighting the compound's utility in generating quinoline derivatives, which are valuable in pharmaceutical research and development (Zhao et al., 2017).
Analytical Applications
In the realm of analytical chemistry, the derivative compounds find applications in enhancing methodologies for detecting and analyzing biomolecules. Brückner and Wachsmann (2003) synthesized a fluorescent reagent from a methoxyaniline derivative for derivatization of α-amino acids, improving their detection limits in liquid chromatography, a critical advancement for amino acid analysis in various biological samples (Brückner & Wachsmann, 2003).
Material Science and Nonlinear Optical Properties
The compound's derivatives also contribute to the development of materials with unique properties. Siva et al. (2017) studied the nonlinear optical properties of 4-methoxyanilinium trifluoroacetate, a derivative, revealing its potential in creating materials for optical applications due to its significant hyperpolarizability values. This research underscores the derivative's applicability in enhancing the performance of nonlinear optical materials (Siva et al., 2017).
Environmental Applications
Moreover, the study on the Fenton-like oxidation process for degrading methoxyanilines, including derivatives of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline, by Chaturvedi and Katoch (2020) illustrates the compound's relevance in environmental chemistry. Their work provides insights into utilizing this compound and its derivatives for treating industrial wastewater, thereby mitigating the environmental impact of hazardous chemicals (Chaturvedi & Katoch, 2020).
Eigenschaften
IUPAC Name |
1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZPJCLOXKMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579677 | |
| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-trifluoroacetyl-6-methoxyaniline | |
CAS RN |
205756-22-5 | |
| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

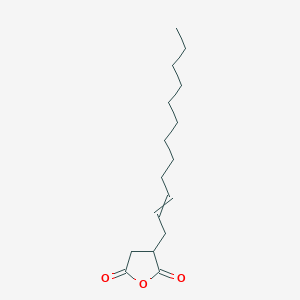
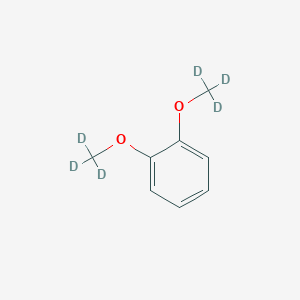
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

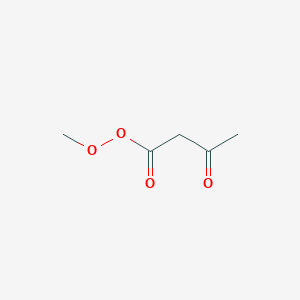
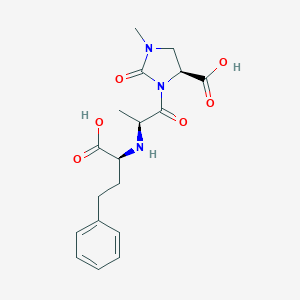
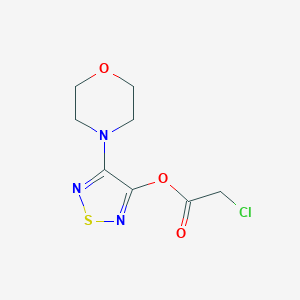
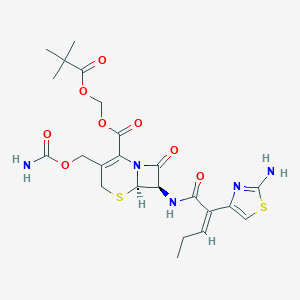
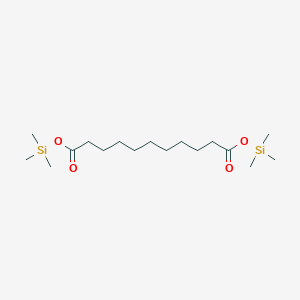
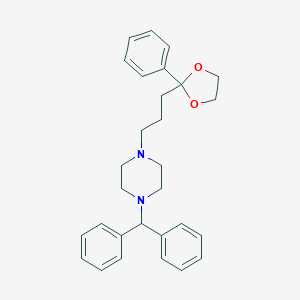
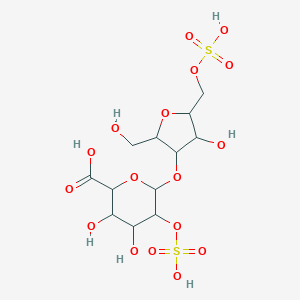
![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)
